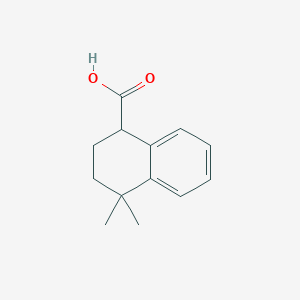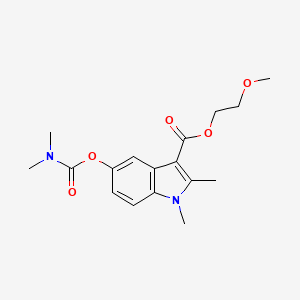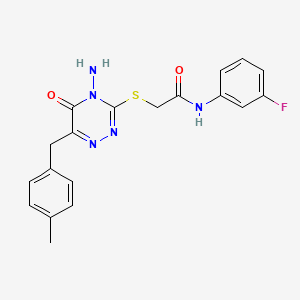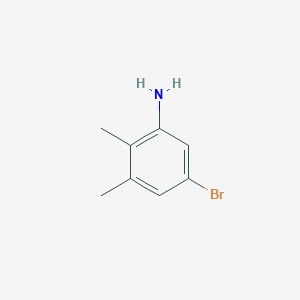![molecular formula C11H21NO6S B2581249 tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate CAS No. 2092000-74-1](/img/structure/B2581249.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate: is a compound that features a tert-butyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonyl group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
-
Reaction with Boc2O
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide or DMAP.
Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN).
Conditions: Ambient temperature, sometimes with heating to 40°C.
-
Industrial Production Methods
- Industrial production often scales up the laboratory methods, using large reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other nucleophiles.
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures, often in the presence of a base.
-
Deprotection Reactions
- The Boc group can be removed under acidic conditions.
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Conditions: Room temperature to slightly elevated temperatures.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
Scientific Research Applications
Chemistry
Protecting Group: The compound is widely used as a protecting group for amines in multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site during other synthetic steps.
Biology and Medicine
Peptide Synthesis: In peptide synthesis, the Boc group is used to protect amino groups during the formation of peptide bonds.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Polymer Chemistry: It is used in the synthesis of polymers where controlled protection and deprotection of functional groups are required.
Material Science: The compound finds applications in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This selective stability allows for the temporary protection of amines during synthetic procedures.
-
Protection Mechanism
- The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a carbamate linkage.
Pathway: Amine + Boc2O → Boc-protected amine.
-
Deprotection Mechanism
- The Boc group is removed by acid-catalyzed hydrolysis, yielding the free amine and carbon dioxide.
Pathway: Boc-protected amine + Acid → Free amine + CO2.
Comparison with Similar Compounds
Similar Compounds
-
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate
- Similar in structure but with a different substituent on the nitrogen atom.
-
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
- Similar protecting group but with a methyl group instead of a methanesulfonyl group.
Uniqueness
- The presence of the methanesulfonyl group in tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate provides unique reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the methanesulfonyl group can participate in further reactions or provide additional stability.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-8(13)12(19(7,15)16)9(14)18-11(4,5)6/h1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHQERSWDLEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)
![2-{1-methyl-1'H-spiro[piperidine-4,2'-quinazoline]-4'-ylsulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2581170.png)
![[(1S,2S)-2-methylcyclopropyl]methanol](/img/structure/B2581173.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)


![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)
![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2581185.png)
![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)


